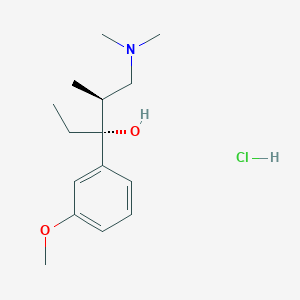

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride

Description

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride is a stereoisomer of a tertiary amino alcohol hydrochloride. Its molecular formula is C₁₅H₂₆ClNO₂ (molecular weight: 287.83 g/mol), and it is identified by CAS number 809282-45-9 . The compound features two stereocenters at positions 2 and 3, leading to distinct pharmacological and physicochemical properties compared to its stereoisomers. It serves as a key intermediate in synthesizing analgesics like tapentadol, with synthesis routes involving Grignard reactions and stereospecific hydrogenation steps .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H/t12-,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPQTVRDQHIIHD-SBKWZQTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809282-45-9 | |

| Record name | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a dimethylamine source to form an intermediate compound.

Introduction of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl derivative under specific conditions to introduce the methoxyphenyl group.

Chiral Resolution: The resulting compound is subjected to chiral resolution techniques to obtain the desired (2S,3R) enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to enhance yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, thiols, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride serves as a chiral building block for synthesizing complex molecules. Its ability to participate in various chemical reactions enables the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

This compound has been studied for its interactions with biological macromolecules. It acts as a biochemical probe in research settings, allowing scientists to explore its binding affinities with enzymes and receptors. Such studies are crucial for understanding its potential roles in metabolic pathways and signal transduction .

Medicine

The most significant application of this compound lies in its pharmacological potential. It is primarily recognized as an intermediate in the synthesis of tapentadol, an analgesic used for managing acute pain. The compound exhibits a dual mechanism of action:

- Norepinephrine and Serotonin Reuptake Inhibition : Similar to tapentadol, it enhances the availability of these neurotransmitters in the synaptic cleft.

- Opioid Receptor Modulation : It interacts with μ-opioid receptors, contributing to its analgesic effects .

Case Study 1: Analgesic Properties

Research has demonstrated that this compound significantly alleviates pain in animal models. Its effectiveness is attributed to its ability to modulate pain pathways through norepinephrine and serotonin reuptake inhibition .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis routes for this compound highlighted the use of flow chemistry techniques to enhance yield and purity. This method not only improves efficiency but also aligns with environmentally sustainable practices .

Mechanism of Action

The mechanism of action of (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Stereoisomers and Structural Analogues

Stereoisomeric Variants

The compound’s stereochemistry critically influences its biological activity. Key stereoisomers include:

*Note: CAS 175590-76-8 refers to a racemic mixture of (2R,3R)-rel-isomer .

Key Findings :

Structural Analogues

Tramadol Intermediates

However, their cyclohexanol backbone reduces conformational flexibility, leading to distinct pharmacokinetic profiles (e.g., slower metabolism) .

Dopamine Hydrochloride (CAS 62-31-7)

While dopamine HCl (C₈H₁₂ClNO₂) is structurally simpler, it shares a phenethylamine backbone. Key differences include:

Industrial Challenges :

- Isomer separation requires chiral chromatography or enzymatic resolution, increasing production costs .

Biological Activity

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride, commonly known as an intermediate in the synthesis of tapentadol, is a compound of significant interest due to its biological activity and therapeutic potential. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

- Molecular Formula: C15H26ClNO2

- Molecular Weight: 287.82544 g/mol

- CAS Number: 809282-45-9

The compound is characterized by its dimethylamino group and a methoxyphenyl moiety, which contribute to its pharmacological effects.

Analgesic Properties

This compound is primarily known as an intermediate in the synthesis of tapentadol, a dual-action analgesic that acts on both opioid receptors and norepinephrine reuptake inhibition. Tapentadol has been shown to be effective in managing moderate to severe pain conditions, including neuropathic pain.

The analgesic effects are attributed to:

- Opioid Receptor Agonism: The compound exhibits affinity for the mu-opioid receptor, which mediates pain relief.

- Norepinephrine Reuptake Inhibition: By inhibiting norepinephrine reuptake, it enhances descending inhibitory pathways in the central nervous system.

Pharmacological Studies

- In Vivo Studies: Animal models have demonstrated that tapentadol exhibits a dose-dependent analgesic effect comparable to traditional opioids but with a lower risk of addiction and side effects.

- Clinical Trials: Phase III clinical trials have validated its efficacy in treating chronic pain conditions while showing a favorable safety profile compared to other opioids.

Case Studies

- A study published in Pain Medicine reported that patients treated with tapentadol experienced significant pain relief with fewer gastrointestinal side effects compared to those receiving traditional opioids .

- Another case study highlighted its effectiveness in managing diabetic neuropathy, where patients reported improved quality of life and reduced pain scores .

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Material: The process typically begins with the racemization of dimethylamino ketones.

- Chiral Resolution: The compound is resolved using chiral catalysts or through chromatographic techniques to obtain the desired enantiomer.

- Final Steps: The hydrochloride salt form is prepared for enhanced solubility and stability.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride?

- Methodology : A multi-step synthesis approach is typically employed. For example, analogous compounds (e.g., morpholine derivatives) are synthesized via reductive amination or alkylation reactions under inert atmospheres, followed by HCl salt formation . Key steps include:

- Reacting intermediates with sodium borohydride for reduction.

- Using ethyl acetate or dioxane as solvents for coupling reactions.

- Acidic workup (e.g., HCl in dioxane) to isolate the hydrochloride salt .

- Critical Parameters : Control reaction temperature (room temperature to 40°C), stoichiometric ratios, and purification via recrystallization or column chromatography.

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Ventilation : Conduct work in a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are used to characterize this compound?

- Primary Methods :

- NMR Spectroscopy : Confirm stereochemistry and purity (e.g., H-NMR in DMSO- for proton environments) .

- HPLC/MS : Assess purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- Melting Point Analysis : Determine consistency with literature values (if available).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

- Approach :

- Comparative Analysis : Cross-reference data from regulatory SDS (e.g., EU REACH-compliant reports) and peer-reviewed studies .

- Empirical Testing : Conduct differential scanning calorimetry (DSC) for thermal stability and Karl Fischer titration for water content.

Q. What strategies are recommended for optimizing reaction yields in stereoselective synthesis?

- Methodology :

- Chiral Catalysts : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) to enhance (2S,3R) configuration selectivity.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve stereochemical outcomes.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can researchers assess the ecological toxicity of this compound given limited data?

- Framework :

- QSAR Modeling : Predict acute aquatic toxicity using software (e.g., ECOSAR) based on molecular descriptors .

- Microtox Assays : Perform bacterial bioluminescence inhibition tests (e.g., Vibrio fischeri) for preliminary ecotoxicity screening.

- Regulatory Alignment : Follow OECD guidelines for biodegradation and bioaccumulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.